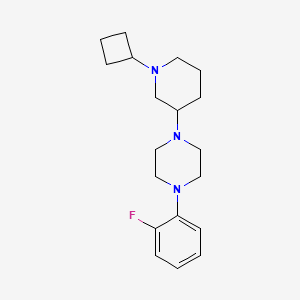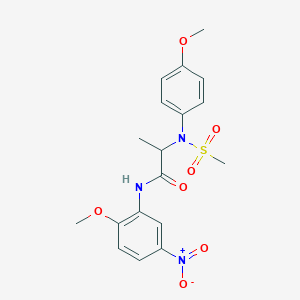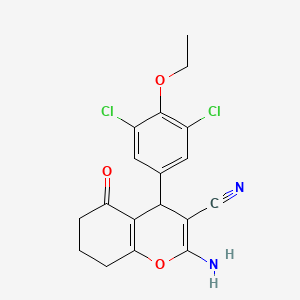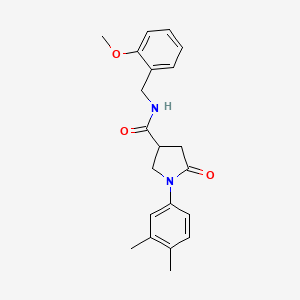
1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine
Übersicht
Beschreibung
1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential use in treating addiction and other neuropsychiatric disorders. CPP belongs to the class of piperazine compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine works by blocking the activity of an enzyme called histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a role in the development of addiction and other neuropsychiatric disorders. By blocking HDAC activity, 1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine can alter gene expression patterns and reduce drug-seeking behavior.
Biochemical and Physiological Effects
1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has been shown to have a number of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and changes in brain structure and function. These effects are thought to underlie 1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine's therapeutic potential in treating addiction and other neuropsychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine in lab experiments include its well-characterized mechanism of action, its ability to reduce drug-seeking behavior and relapse, and its potential use in treating a variety of neuropsychiatric disorders. However, there are also limitations to using 1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine in lab experiments, including the need for careful dosing and monitoring, the potential for side effects, and the need for further research to fully understand its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine, including the development of more potent and selective HDAC inhibitors, the investigation of the underlying mechanisms of 1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine's therapeutic effects, and the exploration of its potential use in combination with other drugs or therapies. Additionally, further research is needed to fully understand the safety and efficacy of 1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine in human subjects and to determine its potential use in clinical settings.
In conclusion, 1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine is a promising compound that has been extensively studied for its potential use in treating addiction and other neuropsychiatric disorders. Its well-characterized mechanism of action and potential therapeutic benefits make it an important area of research for the future.
Wissenschaftliche Forschungsanwendungen
1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has been extensively studied for its potential use in treating addiction, particularly cocaine and alcohol addiction. Studies have shown that 1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine can reduce drug-seeking behavior and relapse in animal models of addiction. 1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has also been studied for its potential use in treating other neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(1-cyclobutylpiperidin-3-yl)-4-(2-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3/c20-18-8-1-2-9-19(18)22-13-11-21(12-14-22)17-7-4-10-23(15-17)16-5-3-6-16/h1-2,8-9,16-17H,3-7,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHUMOQVSALKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B4071503.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B4071524.png)
![6-tert-butyl-N-(2,4-dimethoxyphenyl)-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4071528.png)
![N-(5-chloro-2-methoxyphenyl)-6-methyl-2-[(2-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4071532.png)

![4-chloro-2-{[(4-fluorophenoxy)acetyl]amino}benzoic acid](/img/structure/B4071537.png)
![2-[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B4071544.png)
![2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4071560.png)
![3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4071568.png)

![4-(4-ethylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4071577.png)
![ethyl 4-({[7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4071588.png)
![methyl 3-(2-furylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4071591.png)